2-Bromo-4-isobutylthiazole-5-carboxylic acid
Description
2-Bromo-4-isobutylthiazole-5-carboxylic acid is a brominated thiazole derivative characterized by a carboxylic acid group at position 5, a bromine atom at position 2, and an isobutyl substituent at position 3. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, widely used in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and structural versatility.
Properties
Molecular Formula |
C8H10BrNO2S |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
2-bromo-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H10BrNO2S/c1-4(2)3-5-6(7(11)12)13-8(9)10-5/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
IFIRNHPNSMLYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(SC(=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isobutylthiazole-5-carboxylic acid typically involves the bromination of a thiazole precursor. One common method is the bromination of 4-isobutylthiazole-5-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isobutylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-isobutylthiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-isobutylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include brominated thiazole carboxylic acids with variations in substituent position and type. Below is a comparative analysis:
Substituent Impact :
- Bromine Position : Bromine at C2 (target) vs. C3/C5 alters electronic effects (e.g., inductive withdrawal) and reactivity in cross-coupling reactions .
- Core Heterocycle : Isothiazoles (S-N-S) vs. thiazoles (S-C-N) exhibit distinct electronic properties, affecting aromatic stability and hydrogen-bonding capacity .
Physicochemical Properties
Melting Points and Solubility :
Biological Activity
2-Bromo-4-isobutylthiazole-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Chemical Formula : C8H10BrNO2S
- Molecular Weight : 252.14 g/mol
- CAS Number : 105515006
- PubChem ID : 105515006
Biological Activities
1. Antimicrobial Activity
Research has indicated that thiazole derivatives, including 2-bromo-4-isobutylthiazole-5-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that various thiazole derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anti-inflammatory Effects
Thiazole compounds have been reported to possess anti-inflammatory properties. In vitro studies have shown that 2-bromo-4-isobutylthiazole-5-carboxylic acid can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases .
3. Anticancer Activity
Preliminary studies indicate that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. The specific pathways involved in its anticancer activity are still under investigation but may involve the inhibition of key oncogenic signaling pathways .
The biological activities of 2-bromo-4-isobutylthiazole-5-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Signaling Modulation : It can modulate signaling pathways associated with inflammation and apoptosis, thereby influencing cellular responses.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity in microbial cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, various concentrations of 2-bromo-4-isobutylthiazole-5-carboxylic acid were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity.
Case Study 2: Anti-inflammatory Response
A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with 2-bromo-4-isobutylthiazole-5-carboxylic acid resulted in a reduction of inflammatory markers by up to 50%. This suggests its potential utility in managing inflammatory conditions such as arthritis.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
